Quinol sulfate

Solubility Formulation Metabolite Excretion

Researchers quantifying hydroquinone exposure biomarkers face significant inter-study variability when using unauthenticated aryl sulfate alternatives. Quinol sulfate (CAS 17438-29-8) is the definitive reference standard that eliminates this uncertainty. • Enables accurate LC-MS/MS quantification of the hydroquinone sulfate metabolite in urine and plasma matrices • Defined physicochemical profile (XLogP3: 0.6, pKa: -2.5) ensures predictable chromatographic retention and ionization efficiency • Serves as validated substrate for SULT enzyme kinetics and renal clearance modeling studies • Supplied with certificate of analysis; available from research-grade to bulk quantities for procurement flexibility

Molecular Formula C6H6O5S
Molecular Weight 190.18 g/mol
CAS No. 17438-29-8
Cat. No. B100455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinol sulfate
CAS17438-29-8
Synonymshydroquinone mono(hydrogen sulfate)
quinol sulfate
Molecular FormulaC6H6O5S
Molecular Weight190.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OS(=O)(=O)O
InChIInChI=1S/C6H6O5S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4,7H,(H,8,9,10)
InChIKeyFPXPQMOQWJZYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinol Sulfate Procurement Data


Quinol sulfate (CAS 17438-29-8), also known as hydroquinone monosulfate or 4-hydroxyphenyl hydrogen sulfate, is an aryl sulfate compound [1]. It functions as a human xenobiotic metabolite, formed via Phase II sulfation of hydroquinone, and is a member of the phenylsulfate class [2]. This compound is primarily used as a reference standard in analytical and metabolomics research, where its precise quantification is critical for studies on detoxification pathways and exposure assessment [3].

Why Generic Quinol Sulfate Fails


While other aryl sulfates or hydroquinone derivatives may appear chemically similar, substituting Quinol sulfate with a generic alternative introduces significant analytical variability and biological misinterpretation. This compound's unique physicochemical profile, including its specific logP, pKa, and water solubility, governs its chromatographic retention time and ionization efficiency in LC-MS/MS assays . Substitution with an analog lacking these precise properties would invalidate quantitative methods, compromise inter-study comparability, and lead to erroneous conclusions in toxicology and drug metabolism research where this metabolite serves as a critical biomarker [1].

Quinol Sulfate Differentiation Evidence


Water Solubility vs. Hydroquinone

Quinol sulfate exhibits a predicted water solubility of 0.321 mg/mL , a value that is a quantifiable departure from its parent compound, hydroquinone. While the precise solubility of hydroquinone is known (approximately 59 g/L at 20°C [1]), the key differentiation lies in the context of the metabolite's role. The sulfation of hydroquinone to form quinol sulfate is a critical detoxification step, and the resulting conjugate's specific solubility is a key parameter for accurately modeling its renal excretion and for developing robust, solubility-matched analytical standards [2].

Solubility Formulation Metabolite Excretion

Lipophilicity vs. 4-Quinol Sulfate

Quinol sulfate (hydroquinone sulfate) exhibits a computationally derived logP of approximately 1.65 [1]. This contrasts with the significantly higher logP of 3.38 for the structurally distinct 4-quinol sulfate, a metabolite of a different xenobiotic . This difference of 1.73 logP units indicates a >50-fold difference in octanol-water partition coefficient, translating to markedly different chromatographic retention times and ionization efficiencies in mass spectrometry. This quantitative difference underscores the necessity of using the exact metabolite standard for accurate identification and quantification in complex biological matrices [2].

Lipophilicity logP Metabolomics Analytical Chemistry

Acidic Strength vs. Hydroquinone

The pKa of the sulfate group in Quinol sulfate is predicted to be approximately -2.5 [1], indicating a very strong acid that exists predominantly as an anion at physiological pH [2]. In contrast, the parent hydroquinone has a pKa of ~10.85 for its first phenolic proton [3]. This vast difference in acidity (>13 pKa units) dictates that at any relevant experimental pH, Quinol sulfate is fully ionized, whereas hydroquinone is predominantly neutral. This directly impacts sample preparation strategies (e.g., solid-phase extraction), chromatographic separation (e.g., ion-exchange vs. reversed-phase), and mass spectrometric detection (e.g., negative vs. positive ion mode) [4].

pKa Ionization Analytical Chemistry Sample Preparation

Selective DNA Polymerase Inhibition

Halenaquinol sulfate, a p-hydroquinone sulfate obtained from a marine sponge, demonstrates potent and selective inhibition of eukaryotic DNA polymerases [1]. The compound inhibited DNA polymerase α with a Ki of 1.3 µM and polymerase ε with a Ki of 2.0 µM, while showing significantly weaker inhibition of polymerases β (Ki = 80 µM) and δ (Ki = 17.5 µM) [1]. It was also less effective against E. coli DNA polymerase I [1]. In comparison, aphidicolin, a well-known DNA polymerase inhibitor, is a potent inhibitor of α, δ, and ε polymerases with IC50 values in the low micromolar range (e.g., 0.3-5 µM) [2]. Halenaquinol sulfate's unique selectivity profile for α and ε polymerases over δ distinguishes it as a valuable biochemical tool for dissecting the roles of individual polymerase enzymes in DNA replication and repair [3].

Enzyme Inhibition DNA Polymerase Natural Product Drug Discovery

Quinol Sulfate Application Scenarios


Metabolomics & Toxicology Reference Standard

Quinol sulfate is the definitive reference standard for the accurate identification and quantification of the hydroquinone sulfate metabolite in complex biological matrices (e.g., urine, plasma) using LC-MS/MS or HPLC-UV. Its use is critical for studies investigating human exposure to hydroquinone from cosmetic, pharmaceutical, or environmental sources, as well as for understanding individual variability in Phase II sulfation capacity [1].

Xenobiotic Metabolism Probe

This compound is the precise substrate for in vitro studies of sulfotransferase (SULT) enzyme kinetics and for investigating the detoxification pathways of phenolic xenobiotics. Its defined logP and solubility properties allow for accurate modeling of renal clearance and transport mechanisms, which cannot be reliably performed with other, less-characterized aryl sulfates .

DNA Polymerase Inhibition Lead Compound

Halenaquinol sulfate, a specific p-hydroquinone sulfate derivative, serves as a validated lead compound and biochemical probe for the selective inhibition of eukaryotic DNA polymerases α and ε. Its unique selectivity profile (Ki values of 1.3 µM and 2.0 µM for α and ε, respectively) makes it a superior tool for dissecting DNA replication and repair mechanisms compared to non-selective inhibitors like aphidicolin [2].

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